molecular formula C26H35ClN2O5 B12437183 N-Demethyl Ivabradine D6 Hydrochloride

N-Demethyl Ivabradine D6 Hydrochloride

Cat. No.: B12437183
M. Wt: 497.1 g/mol
InChI Key: MIIIKWNQFDQJGS-GIJPFRRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Demethyl Ivabradine D6 Hydrochloride is a deuterium-labeled derivative of N-Demethyl Ivabradine, which is a metabolite of Ivabradine. Ivabradine is a medication used primarily for the symptomatic treatment of chronic stable angina pectoris and heart failure. The deuterium labeling in this compound enhances its stability and allows for more precise tracking in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethyl Ivabradine D6 Hydrochloride involves the deuterium labeling of N-Demethyl Ivabradine. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Demethyl Ivabradine D6 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

N-Demethyl Ivabradine D6 Hydrochloride has several scientific research applications, including:

    Metabolic Studies: Used to track the metabolic pathways of Ivabradine in biological systems.

    Pharmacokinetic Studies: Helps in understanding the absorption, distribution, metabolism, and excretion of Ivabradine.

    Drug Development: Used in the development of new drugs by studying the effects of deuterium labeling on drug stability and efficacy.

    Biological Research: Used in studies related to heart rate regulation and cardiac function .

Mechanism of Action

N-Demethyl Ivabradine D6 Hydrochloride, like Ivabradine, acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node of the heart. This inhibition reduces the heart rate without affecting other cardiac ionic channels, such as calcium or potassium channels. The reduction in heart rate allows more blood to flow to the myocardium, improving oxygen supply and reducing symptoms of angina and heart failure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C26H35ClN2O5

Molecular Weight

497.1 g/mol

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-bis(trideuteriomethoxy)-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride

InChI

InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1/i1D3,2D3;

InChI Key

MIIIKWNQFDQJGS-GIJPFRRLSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC([2H])([2H])[2H].Cl

Canonical SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl

Origin of Product

United States

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